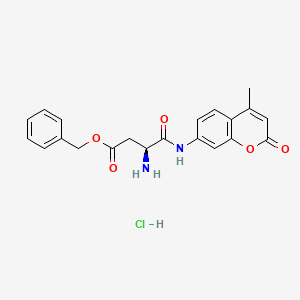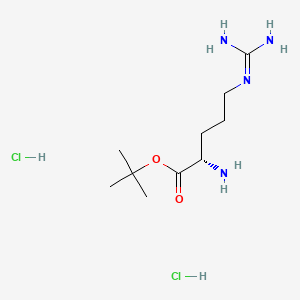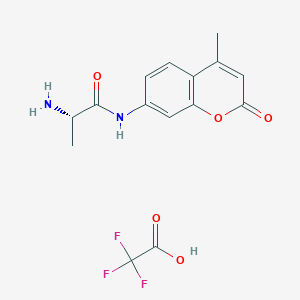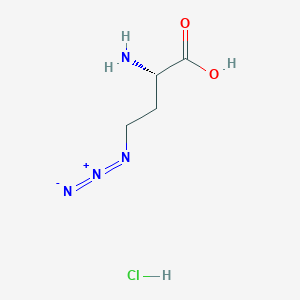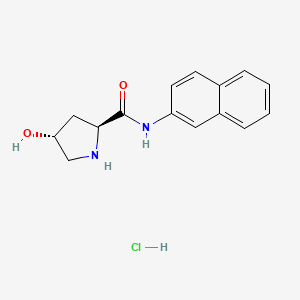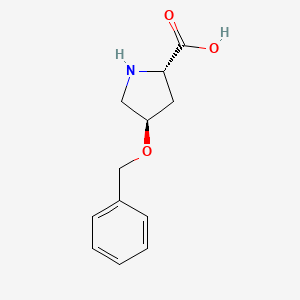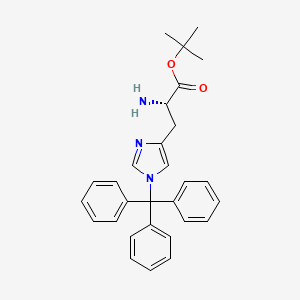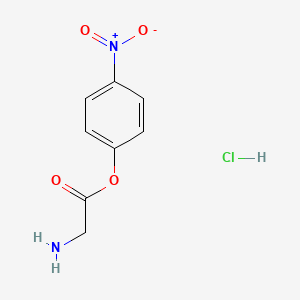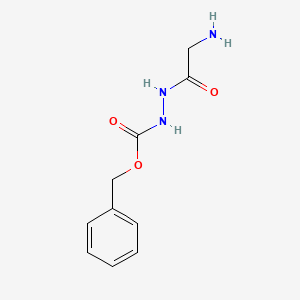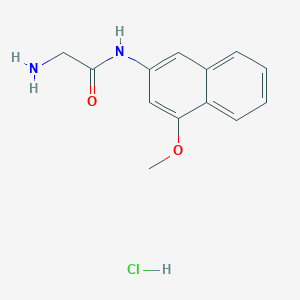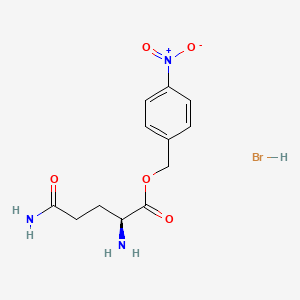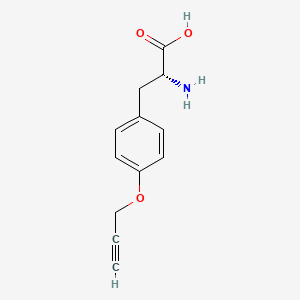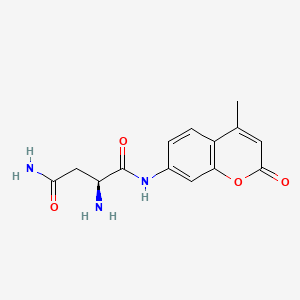
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Molecular Structure Analysis
The molecular structure of similar compounds has been described . For example, the (4-methyl-2-oxochromen-7-yl) (2S)-2-ethylhexanoate molecule contains a total of 45 bond(s). There are 23 non-H bond(s), 9 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), and 2 ester(s) (aliphatic) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, a number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, the (4-methyl-2-oxo-2H-chromen-7-yl) (2S)-2-ethylhexanoate molecule has a molecular formula of C22H35N2O6P, an average mass of 454.497 Da, and a monoisotopic mass of 454.223267 Da .Wissenschaftliche Forschungsanwendungen
Branched Chain Aldehydes in Foods
Research on branched chain aldehydes, which include compounds structurally related to "(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide," highlights their importance as flavor compounds in food products. These compounds, derived from amino acids, significantly influence the sensory qualities of both fermented and non-fermented food products. Understanding the metabolic pathways of these aldehydes can help in controlling their formation to achieve desired flavor profiles in food products (Smit, Engels, & Smit, 2009).
Sulforaphane's Health Benefits
Sulforaphane, a compound with a different but relevant biochemical profile, showcases the potential of naturally derived compounds in offering health benefits. It exhibits antioxidant, antimicrobial, anticancer, anti-inflammatory, anti-aging, neuroprotective, and antidiabetic properties. These findings suggest the wide-ranging biological activities and therapeutic potentials of bioactive compounds, potentially including "(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide" (Kim & Park, 2016).
Acetoin in Biotechnology
Acetoin's role as a flavor and fragrance compound, and its classification as a promising bio-based platform chemical, demonstrates the economic and scientific interest in such compounds for various applications, including food, cosmetics, and bioengineering. This highlights the broader implications of researching compounds like "(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide" for their potential utility across multiple industries (Xiao & Lu, 2014).
FTY720 in Cancer Therapy
The study of FTY720, a potent immunosuppressant with antitumor efficacy, underscores the therapeutic potential of chemical compounds in treating diseases. While structurally and functionally different, this research illustrates the importance of understanding molecular mechanisms and therapeutic applications of complex molecules, which could extend to compounds like "(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide" (Zhang et al., 2013).
NMDA Receptors and Synaptic Function
Research into the trafficking of NMDA receptors and their role in synaptic function reveals the intricate mechanisms of neurotransmission and neurological disorders. This research area highlights the potential for compounds that modulate neurotransmitter receptors or are involved in signaling pathways, which could include analogs or derivatives of "(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide" in therapeutic applications (Horak et al., 2014).
Eigenschaften
IUPAC Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)17-14(20)10(15)6-12(16)18/h2-5,10H,6,15H2,1H3,(H2,16,18)(H,17,20)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDQPBLEUGZCSJ-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)butanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

